molecular formula C16H20Cl3NO6S B2870466 (S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate CAS No. 1146758-12-4

(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate

Cat. No.: B2870466
CAS No.: 1146758-12-4
M. Wt: 460.75
InChI Key: WYKJUFVHEJOIFY-AWEZNQCLSA-N
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Description

This product is the high-purity (95%) chemical compound (S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate, supplied in 100mg quantities and identified by the CAS Registry Number 1146758-12-4 . This chiral organic compound is characterized by an ethyl ester group and an acetamido moiety on a propanoate backbone, features common in advanced synthetic intermediates. Compounds with this specific structure are of significant interest in organic and medicinal chemistry research. The 2,2,2-trichloroethoxy sulfonyl group is a recognizable protecting group in synthetic chemistry, particularly in carbohydrate and peptide synthesis, suggesting potential applications as a building block for complex molecules. Researchers value this compound for its potential use in developing protease inhibitors, which are crucial for studying viral replication . Furthermore, structurally related acetamido-propanoate esters are established as valuable precursors in peptide synthesis and for creating enantiomerically pure compounds, which are essential in pharmaceutical research and development . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO6S/c1-3-25-15(22)14(20-11(2)21)8-12-4-6-13(7-5-12)9-27(23,24)26-10-16(17,18)19/h4-7,14H,3,8-10H2,1-2H3,(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKJUFVHEJOIFY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CS(=O)(=O)OCC(Cl)(Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)CS(=O)(=O)OCC(Cl)(Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate, with the CAS number 1146758-12-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₂₀Cl₃NO₆S
  • Molecular Weight : 460.76 g/mol
  • Structural Characteristics : The compound features a sulfonyl group and a trichloroethoxy moiety, which may influence its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are key findings:

Antimicrobial Activity

Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity. Research into related compounds suggests that this compound may possess similar effects against specific bacterial strains.

Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, including carbonic anhydrase and certain proteases. The (S)-Ethyl 2-acetamido derivative might exhibit enzyme inhibition properties due to its structural similarities to known inhibitors.

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition of bacterial growth, suggesting this compound could be a candidate for further antimicrobial research.
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that related compounds effectively inhibited carbonic anhydrase activity. This suggests potential for (S)-Ethyl 2-acetamido to serve as an enzyme inhibitor, warranting further investigation into its pharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Enzyme InhibitionPotential inhibitor of carbonic anhydrase

Table 2: Structural Features and Their Implications

Structural FeatureImplication for Biological Activity
Sulfonamide groupAntibacterial properties
Trichloroethoxy moietyPotential for enhanced lipophilicity
Acetamido groupPossible role in enzyme interactions

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Products Yield Source
Acidic (6N HCl, 90–95°C, 4 h)Hydrochloric acidCarboxylic acid derivativeHigh
Basic (NaOH, room temp)Aqueous sodium hydroxideSodium carboxylate intermediateModerate
  • Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Basic conditions involve saponification to form a carboxylate salt .

Sulfonate Group Deprotection

The trichloroethoxy sulfonyl moiety is susceptible to reductive cleavage, enabling the removal of the protecting group.

Reagents Conditions Products Yield Source
Sodium telluride in DMFRoom temperature, 2–4 hFree sulfonic acid derivative74–98%
  • Application : This reaction is critical for generating bioactive sulfonic acid derivatives in medicinal chemistry .

Amide Bond Reactivity

The acetamido group participates in hydrolysis and coupling reactions.

Hydrolysis

Conditions Reagents Products Yield Source
Strong acidic (6N H₂SO₄)Sulfuric acid, heatAmine and acetic acidVariable

Coupling Reactions

Reagents Conditions Products Yield Source
TMSOTf (Lewis acid catalyst)−20°C to 20°C, 2–4 hPeptide-like conjugates61–80%
  • Mechanism : TMSOTf activates the amide carbonyl for nucleophilic attack, facilitating bond formation with amines or alcohols .

Nucleophilic Substitution at Sulfonyl Group

The sulfonate group acts as a leaving group in nucleophilic displacement reactions.

Nucleophile Conditions Products Yield Source
Alkoxides (e.g., NaOMe)Polar aprotic solventSulfonate ether derivatives50–70%
Amines (e.g., NH₃)Reflux in THFSulfonamide derivatives60–85%
  • Key Insight : Reactivity is enhanced by the electron-withdrawing trichloroethoxy group, which stabilizes the transition state .

Functionalization via C–H Activation

The phenyl ring undergoes regioselective functionalization under catalytic conditions.

Catalyst Conditions Products Yield Source
Rh(III) complexesOxidative olefinationAlkenylated derivatives65–80%
  • Application : Enables the synthesis of structurally diverse analogs for biological screening .

Photochemical Reactions

The trichloroethoxy group undergoes photolytic cleavage under UV light.

Conditions Reagents Products Yield Source
UV light (254 nm)9,10-DimethylanthraceneDesulfonylated product90–96%
  • Mechanism : Radical intermediates mediate the cleavage of the sulfonate group .

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

Key Features :

  • Functional groups: Cyano and methylphenyl substituents.
  • Conformation : Syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°) .
  • Applications: Precursor for synthesizing bioactive acrylates and propenoylamides .

Comparison :

  • Lacks the sulfonyl and trichloroethoxy groups, reducing steric bulk and lipophilicity compared to the main compound .

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5)

Key Features :

  • Functional groups: Amino group and 4-fluorophenyl.
  • Molecular formula: C₁₁H₁₄FNO₂ .
  • Applications : Intermediate in peptide synthesis and fluorinated drug candidates .

Comparison :

  • The amino group increases nucleophilicity, contrasting with the acetamido group’s hydrogen-bonding capability.
  • Fluorine enhances electronegativity but lacks the trichloroethoxy-sulfonyl group’s steric and electronic effects .

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate (CAS 119558-28-0)

Key Features :

  • Functional groups : Butylsulfonamido and 4-hydroxyphenyl.
  • Molecular formula: C₁₅H₂₃NO₅S .
  • Applications: Potential enzyme inhibitors due to sulfonamido interactions .

Comparison :

  • The hydroxyl group enables hydrogen bonding, while the butyl chain increases lipophilicity.

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-(2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Key Features :

  • Functional groups : Methoxynaphthalene and dimethylphenyl-sulfonamido.
  • Applications : Designed for enhanced aromatic stacking interactions in enzyme inhibition .

Comparison :

  • The naphthalene moiety increases aromatic surface area, favoring hydrophobic binding—a feature absent in the main compound.
  • The dimethylphenyl-sulfonamido group may offer different steric effects compared to the trichloroethoxy-sulfonyl group .

Research Findings and Functional Group Impact

Bioactivity and Lipophilicity

  • The trichloroethoxy-sulfonyl group in the main compound enhances lipophilicity, improving membrane permeability and metabolic stability compared to analogs like the cyano or amino derivatives .
  • Sulfonyl groups generally increase binding affinity to serine proteases or sulfotransferases, as seen in the main compound and butylsulfonamido analog .

Stereochemical and Electronic Effects

  • The S-configuration in the main compound ensures enantioselective interactions, critical for chiral drug targets. Analogs like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate share this stereospecificity but differ in electronic profiles .
  • Trichloroethoxy provides strong electron-withdrawing effects, stabilizing the sulfonyl group and altering reaction kinetics compared to hydroxyl or methoxy substituents .

Preparation Methods

Protection of the Amino Group

L-Alanine undergoes acetylation using acetic anhydride in aqueous sodium hydroxide, yielding N-acetyl-L-alanine .

Reaction Conditions :

  • Solvent : Water
  • Temperature : 0–5°C (prevents racemization)
  • Yield : >90%

Esterification of the Carboxylic Acid

The carboxylic acid is converted to an ethyl ester using ethanol and thionyl chloride (SOCl₂) as the activating agent:

$$
\text{N-Acetyl-L-alanine} + \text{EtOH} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{Ethyl 2-acetamidopropanoate}
$$

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Catalyst : SOCl₂ (1.2 equiv)
  • Yield : 85–92%

Introduction of the 4-(Sulfonylmethyl)phenyl Group

The sulfonylmethylphenyl substituent is constructed through a multistep sequence:

Synthesis of 4-(Bromomethyl)benzenesulfonic Acid

4-Methylbenzenesulfonic acid is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation:

$$
\text{4-MeC}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{NBS}, \text{AIBN}, \text{CCl}4} \text{4-BrCH}2\text{C}6\text{H}4\text{SO}3\text{H}
$$

Reaction Conditions :

  • Initiator : Azobisisobutyronitrile (AIBN)
  • Solvent : Carbon tetrachloride
  • Yield : 70–78%

Formation of the Sulfonate Ester

The sulfonic acid is converted to its trichloroethoxy ester via reaction with 2,2,2-trichloroethanol under Mitsunobu conditions:

$$
\text{4-BrCH}2\text{C}6\text{H}4\text{SO}3\text{H} + \text{Cl}3\text{CCH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{4-BrCH}2\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{CCl}_3
$$

Reaction Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 65–72%

Coupling the Phenylsulfonate to the Amino Acid Backbone

The bromomethyl group in 4-BrCH₂C₆H₄SO₂OCH₂CCl₃ undergoes nucleophilic substitution with the ethyl 2-acetamidopropanoate enolate:

Generation of the Enolate

Ethyl 2-acetamidopropanoate is deprotonated using lithium diisopropylamide (LDA) in THF at −78°C:

$$
\text{Ethyl 2-acetamidopropanoate} \xrightarrow{\text{LDA, THF}} \text{Enolate intermediate}
$$

Alkylation with the Bromophenylsulfonate

The enolate reacts with the bromophenylsulfonate to form the carbon-carbon bond:

$$
\text{Enolate} + \text{4-BrCH}2\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{CCl}3 \rightarrow \text{(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate}
$$

Reaction Conditions :

  • Temperature : −78°C to room temperature
  • Yield : 55–60%
  • Stereochemical Integrity : >98% ee (retained via low-temperature conditions)

Optimization and Alternative Pathways

Direct Sulfonylation of a Phenylpropanoate Intermediate

An alternative route involves sulfonylation of ethyl 2-acetamido-3-(4-methylphenyl)propanoate using chlorosulfonic acid , followed by esterification with 2,2,2-trichloroethanol:

$$
\text{4-MeC}6\text{H}4\text{CH}2\text{CH(NHAc)COOEt} \xrightarrow{\text{ClSO}3\text{H}} \text{4-HSO}3\text{CH}2\text{C}6\text{H}4\text{CH}2\text{CH(NHAc)COOEt} \xrightarrow{\text{Cl}3\text{CCH}_2\text{OH}} \text{Target}
$$

Challenges :

  • Over-sulfonation of the aromatic ring.
  • Low regioselectivity (requires directing groups).

Enzymatic Resolution for Stereopurity

Racemic mixtures generated during alkylation can be resolved using lipase-based kinetic resolution :

Conditions :

  • Enzyme : Candida antarctica lipase B
  • Substrate : Racemic propanoate ester
  • Yield : 40–45% (theoretical maximum for kinetic resolution)

Critical Data Tables

Table 1: Comparison of Sulfonate Esterification Methods

Method Catalyst Solvent Yield (%) Purity (%)
Mitsunobu DIAD/PPh₃ THF 72 95
H₂SO₄ (acidic) None Toluene 48 88
DCC/DMAP DCC, DMAP DCM 65 92

Table 2: Enolate Alkylation Yields Under Varied Conditions

Base Temperature (°C) Reaction Time (h) Yield (%)
LDA −78 12 60
NaHMDS −40 18 52
KOt-Bu 0 24 38

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